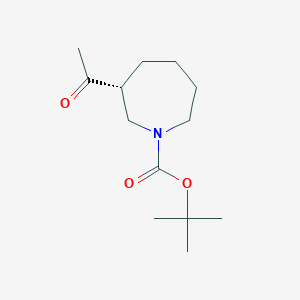

tert-Butyl (R)-3-acetylazepane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl ®-3-acetylazepane-1-carboxylate is a chemical compound that features a tert-butyl group, an azepane ring, and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-3-acetylazepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl esters. One common method involves the use of tert-butyl alcohol and protected amino acids, with anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . The reaction is carried out under controlled conditions to ensure high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including tert-Butyl ®-3-acetylazepane-1-carboxylate, often utilizes flow microreactor systems. These systems offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to consistent and high-quality products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-3-acetylazepane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group is known for its stability, but it can be cleaved under specific conditions, such as in the presence of strong acids or bases .

Common Reagents and Conditions

Common reagents used in the reactions of tert-Butyl ®-3-acetylazepane-1-carboxylate include sulfuric acid, sodium hydroxide, and various oxidizing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and reaction times to ensure optimal yields .

Major Products Formed

The major products formed from the reactions of tert-Butyl ®-3-acetylazepane-1-carboxylate depend on the specific reaction conditions. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

Organic Synthesis Applications

- Reactivity Patterns : The compound can undergo several types of chemical reactions that make it useful in organic synthesis. Its ester functional group allows for transformations such as hydrolysis and transesterification, which are essential for modifying its structure to create derivatives with tailored properties.

- tert-Butylation Reactions : The tert-butyl group can be introduced into other compounds through selective reactions, enhancing the stability and solubility of the resultant products. Recent studies have reported efficient methods for tert-butylation of amino acids and carboxylic acids using this compound as a precursor .

Comparative Analysis with Related Compounds

To better understand the unique properties of tert-butyl (R)-3-acetylazepane-1-carboxylate, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| tert-Butyl (S)-3-acetylazepane-1-carboxylate | Stereoisomer of tert-butyl (R) variant | Potentially different biological activity due to chirality |

| tert-Butyl 4-acetyl-4-methylpiperidine-1-carboxylate | Different ring structure (piperidine) | Varies in reactivity due to distinct ring dynamics |

| tert-Butyl 2-methyl-3-oxoazetidine-1-carboxylate | Contains an oxo group | Unique reactivity due to carbonyl presence |

This table illustrates how the structural variations among these compounds can lead to different reactivity patterns and potential applications.

Case Studies and Research Findings

Several case studies highlight the utility of this compound in research:

- Medicinal Chemistry Studies : Research has shown that incorporating the tert-butyl group into drug candidates can lead to improved metabolic stability and bioavailability . This has been documented in studies comparing various substituents on drug analogs.

- Synthesis of Bioactive Compounds : Studies have demonstrated successful synthesis pathways using this compound as a starting material for creating complex molecules with potential therapeutic effects .

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-acetylazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the azepane ring and acetyl group contribute to its overall chemical behavior . The compound’s effects are mediated through its interactions with enzymes and other biomolecules, leading to various biochemical outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl ®-3-acetylazepane-1-carboxylate include other tert-butyl esters and azepane derivatives. Examples include tert-butyl acetate, tert-butyl carbamate, and azepane-1-carboxylate .

Uniqueness

tert-Butyl ®-3-acetylazepane-1-carboxylate is unique due to its combination of a tert-butyl group, an azepane ring, and an acetyl group. This combination imparts distinct chemical properties and reactivity patterns, making it valuable in various research and industrial applications .

Biological Activity

tert-Butyl (R)-3-acetylazepane-1-carboxylate is a chemical compound classified as an ester, featuring a tert-butyl group and an azepane ring. Its molecular formula is C13H23NO3 with a molecular weight of 241.33 g/mol. This compound has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

The structure of this compound includes:

- tert-butyl group : A bulky substituent that influences steric properties.

- Azepane ring : A seven-membered nitrogen-containing ring that contributes to the compound's reactivity.

- Acetyl and carboxylate functionalities : These groups enhance the compound's potential for various chemical reactions.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C13H23NO3 |

| Molecular Weight | 241.33 g/mol |

| Functional Groups | Acetyl, Carboxylate |

| Ring Structure | Azepane |

Biological Activity

Research into the biological activity of this compound is still in its early stages, but several studies suggest potential applications:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . While specific data on this compound is limited, its structural similarities to known antibacterial agents suggest it may possess similar activities.

- Medicinal Chemistry Applications : The presence of the azepane ring and functional groups allows for modifications that could lead to derivatives with enhanced biological activities. Compounds with azepane structures have been explored for their potential roles in drug development, particularly in targeting central nervous system disorders .

- Potential for Synthesis of Bioactive Molecules : The chemical behavior of this compound can be characterized by several types of reactions, making it a useful building block in organic synthesis aimed at creating bioactive molecules .

Case Studies

While specific case studies on this compound are sparse, related compounds have been investigated:

- A study evaluated various tert-butyl esters for their antimicrobial properties, noting significant activity against resistant bacterial strains . This suggests that derivatives of this compound could be explored for similar applications.

- Another research effort focused on the synthesis of azepane derivatives and their pharmacological evaluations, highlighting their potential as anxiolytics and antidepressants . Such findings indicate a promising avenue for further investigation into the pharmacological effects of this compound.

Properties

Molecular Formula |

C13H23NO3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

tert-butyl (3R)-3-acetylazepane-1-carboxylate |

InChI |

InChI=1S/C13H23NO3/c1-10(15)11-7-5-6-8-14(9-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3/t11-/m1/s1 |

InChI Key |

QUGHWYDAHLLZSD-LLVKDONJSA-N |

Isomeric SMILES |

CC(=O)[C@@H]1CCCCN(C1)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(=O)C1CCCCN(C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.